molecular formula C13H13N3O B5796744 Urea, N-(4-methylphenyl)-N'-2-pyridinyl- CAS No. 13256-75-2

Urea, N-(4-methylphenyl)-N'-2-pyridinyl-

Cat. No.: B5796744
CAS No.: 13256-75-2
M. Wt: 227.26 g/mol
InChI Key: COFCQAJEVHDIQN-UHFFFAOYSA-N
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Description

Urea, N-(4-methylphenyl)-N’-2-pyridinyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety flanked by a 4-methylphenyl group and a 2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-methylphenyl)-N’-2-pyridinyl- typically involves the reaction of 4-methylphenyl isocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of Urea, N-(4-methylphenyl)-N’-2-pyridinyl- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-methylphenyl)-N’-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and pyridine rings.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N-(4-methylphenyl)-N’-2-pyridinyl- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-2-pyridinylurea: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-Chlorophenyl)-N’-2-pyridinylurea: Contains a chlorine substituent instead of a methyl group.

    N-(4-Methoxyphenyl)-N’-2-pyridinylurea: Contains a methoxy group instead of a methyl group.

Uniqueness

Urea, N-(4-methylphenyl)-N’-2-pyridinyl- is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCQAJEVHDIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355072
Record name Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-75-2
Record name Urea, N-(4-methylphenyl)-N'-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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